3-(4-Fluorospiro[2H-indole-3,1'-cyclobutane]-1-carbonyl)benzenesulfonyl fluoride
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Overview
Description
3-(4-Fluorospiro[2H-indole-3,1’-cyclobutane]-1-carbonyl)benzenesulfonyl fluoride is a complex organic compound that features a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorospiro[2H-indole-3,1’-cyclobutane]-1-carbonyl)benzenesulfonyl fluoride typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques, such as chromatography, to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorospiro[2H-indole-3,1’-cyclobutane]-1-carbonyl)benzenesulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles, such as amines or thiols, under mild conditions.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common due to the stability of the spirocyclic structure.
Electrophilic aromatic substitution: The benzene ring can undergo substitution reactions with electrophiles, such as halogens or nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Bromine, chlorine, nitronium ion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while electrophilic aromatic substitution with bromine can produce a brominated benzene derivative .
Scientific Research Applications
3-(4-Fluorospiro[2H-indole-3,1’-cyclobutane]-1-carbonyl)benzenesulfonyl fluoride has several scientific research applications, including:
Medicinal Chemistry: It is investigated as a potential inhibitor of enzymes, such as human neutrophil elastase, which is involved in inflammatory diseases.
Chemical Biology: The compound is used as a probe to study protein-ligand interactions due to its ability to form covalent bonds with target proteins.
Material Science: It is explored for its potential use in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluorospiro[2H-indole-3,1’-cyclobutane]-1-carbonyl)benzenesulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group acts as an electrophilic warhead, forming covalent bonds with nucleophilic residues in proteins, such as serine or cysteine . This covalent modification can inhibit the activity of enzymes or alter protein function, making it a valuable tool in drug discovery and chemical biology .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl fluoride: A simpler analog that lacks the spirocyclic indole structure but shares the sulfonyl fluoride group.
4-Fluorobenzenesulfonyl chloride: Similar in structure but with a sulfonyl chloride group instead of a sulfonyl fluoride.
Spiroindoline derivatives: Compounds with similar spirocyclic structures but different functional groups.
Uniqueness
3-(4-Fluorospiro[2H-indole-3,1’-cyclobutane]-1-carbonyl)benzenesulfonyl fluoride is unique due to its combination of a spirocyclic indole core, a fluorine atom, and a sulfonyl fluoride group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
3-(4-fluorospiro[2H-indole-3,1'-cyclobutane]-1-carbonyl)benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO3S/c19-14-6-2-7-15-16(14)18(8-3-9-18)11-21(15)17(22)12-4-1-5-13(10-12)25(20,23)24/h1-2,4-7,10H,3,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQYYPMKXLYISL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(C3=C2C(=CC=C3)F)C(=O)C4=CC(=CC=C4)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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